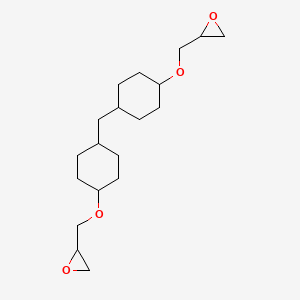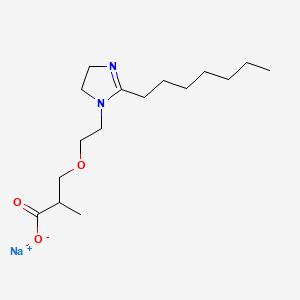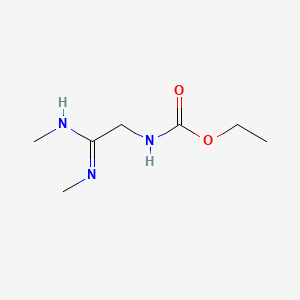
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester is a chemical compound with a complex structure. It is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications. This compound is characterized by the presence of an ethyl ester group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester typically involves the reaction of carbamic acid derivatives with ethyl alcohol under specific conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate automated systems to monitor and control the reaction parameters, ensuring consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen, resulting in reduced products.
Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, such as in the development of pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, dimethyl ester
Uniqueness
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester is unique due to its specific structural features, such as the presence of the ethyl ester group and the aminoiminomethyl moiety. These structural elements confer distinct chemical properties and reactivity, setting it apart from other carbamic acid derivatives.
This detailed article provides a comprehensive overview of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv, ethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65150-83-6 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |
InChI Key |
ZYYMSGZAJCHIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(=NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


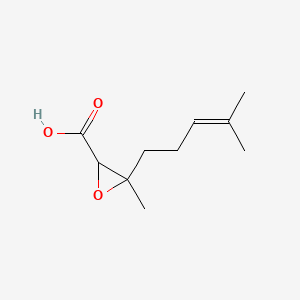
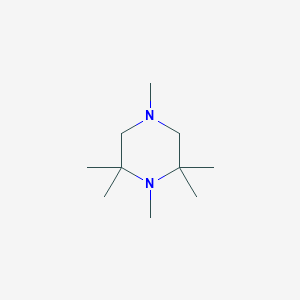
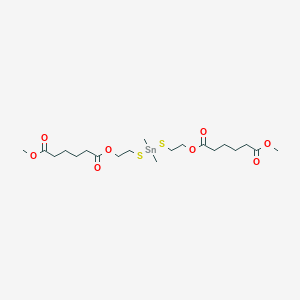
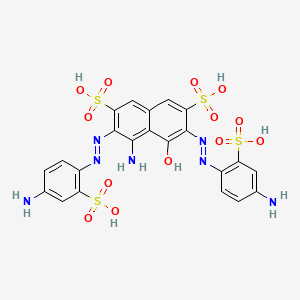
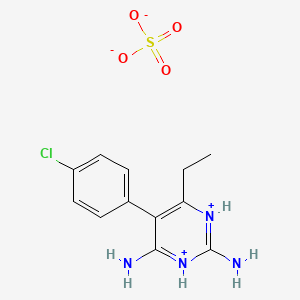
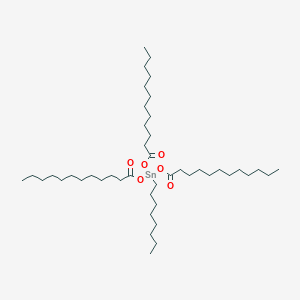

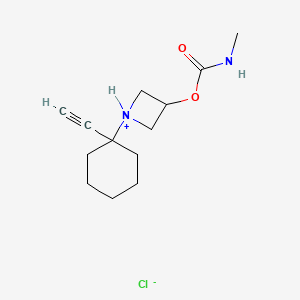
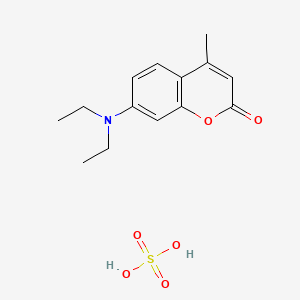
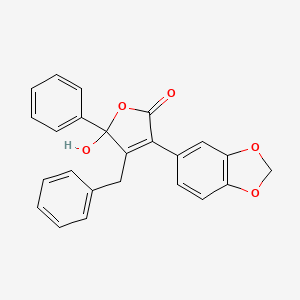
![Formaldehyde, [3H]](/img/structure/B13770156.png)
